1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol
Overview
Description
“1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . Thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom . The compound “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” is likely to have properties similar to other imidazole and thiophene derivatives .
Molecular Structure Analysis
The molecular structure of “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” would be expected to feature the characteristic five-membered imidazole ring and the five-membered thiophene ring . The exact structure would depend on the specific arrangement and bonding of these rings, which is not specified in the current literature.Scientific Research Applications
Pharmaceutical Research
Thiophene derivatives have been shown to possess various biological activities, including anti-inflammatory and serotonin antagonist properties. These compounds are being explored for therapeutic applications in conditions such as Alzheimer’s disease .
Material Science
Thiophene and its derivatives are key components in the development of organic semiconductors due to their electron-rich properties. They are used in the synthesis of materials for electronic devices .
Chemical Synthesis
Thiophene compounds are involved in complex chemical reactions, including sulfuration/annulation processes that lead to the formation of new organic structures, which are essential in synthetic chemistry .
Antimicrobial Applications
Some thiophene derivatives have been synthesized for their potential antimicrobial properties, which could lead to new treatments for bacterial infections .
Future Directions
The future directions for research on “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” could include further investigation into its synthesis, properties, and potential applications. Given the known biological activity of many imidazole and thiophene derivatives, this compound could be of interest in the development of new drugs or other bioactive compounds .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activity against serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For instance, some imidazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These diverse biological activities suggest that imidazole derivatives can interact with multiple targets and pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the presence of this compound in a base electrolyte can dramatically improve the capacity retention of a high voltage Li-ion cell . This suggests that the compound’s action can be significantly influenced by its environment.
properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIZYOYWXEFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CNC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol |
Synthesis routes and methods I
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Synthesis routes and methods II
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